molecular formula C19H12Cl2N6 B12226216 7-(3-chloro-4-methylphenyl)-2-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

7-(3-chloro-4-methylphenyl)-2-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12226216
M. Wt: 395.2 g/mol
InChI Key: LZASJEPEUBJBQA-UHFFFAOYSA-N
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Description

7-(3-chloro-4-methylphenyl)-2-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines This compound is characterized by its unique structure, which includes two chlorophenyl groups and a pyrazolo-triazolo-pyrimidine core

Preparation Methods

The synthesis of 7-(3-chloro-4-methylphenyl)-2-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reaction conditions include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur with reagents like sodium iodide (NaI) in acetone.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(3-chloro-4-methylphenyl)-2-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is being conducted on its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 7-(3-chloro-4-methylphenyl)-2-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H12Cl2N6

Molecular Weight

395.2 g/mol

IUPAC Name

10-(3-chloro-4-methylphenyl)-4-(3-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H12Cl2N6/c1-11-5-6-14(8-16(11)21)27-18-15(9-23-27)19-24-17(25-26(19)10-22-18)12-3-2-4-13(20)7-12/h2-10H,1H3

InChI Key

LZASJEPEUBJBQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC(=CC=C5)Cl)Cl

Origin of Product

United States

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